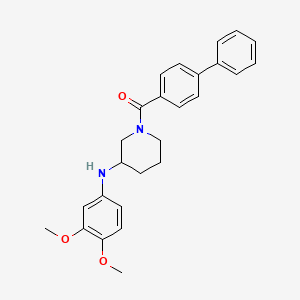
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, also known as BDP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BDP is a piperidine-based compound that has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.
Wirkmechanismus
The precise mechanism of action of 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to have antitumor properties in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the underlying mechanisms of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine. One area of focus could be the development of more potent and selective this compound analogs with improved therapeutic properties. Another area of focus could be the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of pain and inflammation. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antitumor properties in preclinical studies.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-15-14-22(17-25(24)31-2)27-23-9-6-16-28(18-23)26(29)21-12-10-20(11-13-21)19-7-4-3-5-8-19/h3-5,7-8,10-15,17,23,27H,6,9,16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPKNSOUJGGHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)

![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]phenylalanine](/img/structure/B3969557.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}azepane trifluoroacetate](/img/structure/B3969569.png)
![N-(5-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B3969576.png)

![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyrimidinamine](/img/structure/B3969590.png)
![ethyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3969597.png)
![5-bromo-2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3969608.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3969623.png)
![methyl 4-(4-{3-[(ethylamino)carbonyl]-2-pyridinyl}-1-piperazinyl)benzoate](/img/structure/B3969633.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3969635.png)
![4-(5-acetyl-2-ethoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969639.png)